7-Hydroxyhyoscyamine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 7-Hydroxyhyoscyamine is synthesized from hyoscyamine through the action of the enzyme hyoscyamine 6β-hydroxylase . This enzyme catalyzes the hydroxylation of hyoscyamine to form this compound. The reaction requires hyoscyamine, 2-oxoglutarate, Fe²⁺ ions, and molecular oxygen, with ascorbate acting as a stimulant .

Industrial Production Methods: Industrial production of this compound involves the cultivation of root cultures from solanaceous plants, which produce large amounts of tropane alkaloids . The enzyme hyoscyamine 6β-hydroxylase is then used to convert hyoscyamine to this compound in a controlled environment .

Analyse Des Réactions Chimiques

Enzymatic Hydroxylation at C6 Position

H6H first hydroxylates hyoscyamine at the C6 position to produce 7-hydroxyhyoscyamine. This reaction involves:

-

Fe(II)/2-oxoglutarate (2OG) dependency : The enzyme uses Fe(II) and 2OG to generate a high-valent oxoiron(IV) (ferryl) intermediate, which abstracts a hydrogen atom from the C6–H bond .

-

Radical rebound mechanism : The resulting substrate radical combines with the iron-bound hydroxyl group to form the 6β-hydroxylated product .

Epoxidation at C6–C7 Position

In the second step, this compound undergoes epoxidation to form scopolamine. Key mechanistic insights include:

-

Spatial control of reactivity : Unlike Fe/2OG halogenases, H6H does not reposition the substrate or coordinate the C6 oxygen to the iron center. Instead, the enzyme relies on the spatial arrangement of the substrate to favor C7–H bond cleavage by the ferryl intermediate .

-

Competing pathways :

Solvent Isotope Effects on Reaction Outcome

Deuterated water (²H₂O) significantly alters the reaction trajectory:

-

Mechanistic implication : The 8-fold increase in C7 hydroxylation in ²H₂O suggests that O–H bond cleavage at the C6 hydroxyl group is required for epoxidation. This step occurs after C7–H bond cleavage in H6H, unlike in related enzymes like LolO .

Structural Determinants of Reactivity

Crystal structures of vanadyl-bound H6H complexes reveal:

-

Substrate positioning : A 10° shift in the Fe–O–H(C7) angle between wild-type and variant H6H suffices to switch the dominant reaction from epoxidation to hydroxylation .

-

Active-site residues : Mutations (e.g., Q310V) reduce steric constraints, enabling C7 hydroxylation by allowing closer proximity between the ferryl oxygen and C7–H .

Biotechnological Implications

-

Engineered H6H variants : Modifying substrate-binding residues (e.g., Q310V) can bias outcomes toward hydroxylation or epoxidation, enabling tailored production of scopolamine or intermediates .

-

Industrial biosynthesis : Optimizing reaction conditions (e.g., solvent deuteration) could improve yield in microbial scopolamine production systems .

Applications De Recherche Scientifique

Chemical Synthesis and Research

Precursor for Tropane Alkaloids

7-Hydroxyhyoscyamine serves as a crucial precursor in the synthesis of various tropane alkaloids. Its hydroxylation at the 6β position differentiates it from other alkaloids, allowing for the production of compounds like scopolamine through further chemical reactions such as epoxidation.

Biological Studies

Role in Plant Metabolism

Research indicates that this compound plays a significant role in the biosynthesis of alkaloids within plants. Studies have shown its presence in species such as Datura stramonium, where it contributes to the plant's metabolic pathways and overall alkaloid profile . This has implications for understanding plant defenses and potential therapeutic uses.

Medical Applications

Anticholinergic Properties

this compound exhibits notable anticholinergic effects, making it useful in treating conditions like acute circulatory shock. It operates by blocking acetylcholine at muscarinic receptors, which reduces smooth muscle spasms and secretions. This mechanism underpins its application in pharmaceuticals aimed at alleviating gastrointestinal disorders and respiratory conditions.

Antibacterial Activity

Emerging studies suggest that this compound possesses antibacterial properties. It has demonstrated efficacy against various bacterial strains, indicating potential for development into antibacterial agents .

Industrial Uses

Pharmaceutical Production

The compound is utilized in the pharmaceutical industry for producing antispasmodic drugs. Its unique properties allow it to be integrated into formulations designed to manage symptoms associated with gastrointestinal disturbances and other conditions requiring muscle relaxation.

Table 1: Comparative Binding Affinities of Alkaloids with Mpro Protein

| Compound | Minimum Binding Energy (Kcal/mol) | Number of Hydrogen Bonds | Notable Interactions |

|---|---|---|---|

| Moupinamide | -7 | 7 | SER144, ARG188, THR190 |

| Littorine | -6.8 | 4 | CYS145, SER144 |

| This compound | -6.2 | 3 | CYS145, HIS41 |

This table summarizes findings from molecular docking studies that evaluate the binding affinities of various alkaloids to the main protease (Mpro) of SARS-CoV-2. The results indicate that this compound shows promising interaction potential, suggesting further exploration as a therapeutic candidate against viral infections .

Case Study: Anticancer Activity

Research has indicated that extracts containing this compound from Datura stramonium exhibit anticancer properties. In controlled studies, doses ranging from 0.05 to 0.10 g were tested for their efficacy against cancer cells, highlighting the need for more extensive research to validate these findings while considering safety profiles .

Mécanisme D'action

7-Hydroxyhyoscyamine exerts its effects by acting as an anticholinergic agent, blocking the action of acetylcholine on muscarinic receptors in the parasympathetic nervous system. This leads to a reduction in smooth muscle spasms and secretions. The molecular targets include muscarinic receptors, and the pathways involved are primarily related to the inhibition of acetylcholine.

Comparaison Avec Des Composés Similaires

Hyoscyamine: The precursor to 7-Hydroxyhyoscyamine, with similar anticholinergic properties.

Scopolamine: A derivative of this compound, known for its higher pharmaceutical activity and fewer side effects.

Atropine: Another tropane alkaloid with similar anticholinergic effects.

Uniqueness: this compound is unique due to its specific hydroxylation at the 6β position, which differentiates it from other tropane alkaloids and contributes to its distinct pharmacological profile.

Activité Biologique

7-Hydroxyhyoscyamine is a tropane alkaloid derived from hyoscyamine, primarily found in plants of the Solanaceae family, such as Atropa belladonna and Hyoscyamus niger. This compound exhibits significant biological activity, particularly as an anticholinergic agent, impacting various physiological processes by inhibiting the action of acetylcholine on muscarinic receptors. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

This compound functions primarily as an anticholinergic agent. It blocks muscarinic acetylcholine receptors, leading to:

- Reduced smooth muscle spasms : This effect is beneficial in treating conditions like gastrointestinal disorders.

- Decreased secretions : It can reduce salivation and bronchial secretions, making it useful in pre-anesthetic medication.

The compound's binding affinity to muscarinic receptors plays a crucial role in its pharmacological effects. Studies indicate that it has a binding affinity of approximately -7.0 kcal/mol, which suggests a strong interaction with these receptors .

Pharmacological Applications

This compound has various applications in medicine and research:

- Antispasmodic Treatment : It is used to alleviate symptoms associated with gastrointestinal spasms.

- Anxiolytic Properties : Research indicates potential sedative and anxiolytic effects, making it a candidate for further studies in anxiety management .

- Cancer Research : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Anticholinergic Activity | Binding Affinity (kcal/mol) | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | High | -7.0 | Micromolar range |

| Hyoscyamine | Moderate | -6.5 | Higher than 7-Hydroxy |

| Scopolamine | Very High | -8.0 | Low micromolar range |

Study on Sedative-Anxiolytic Effects

A study investigated the sedative and anxiolytic properties of this compound using various behavioral tests on mice. The results indicated significant reductions in anxiety levels when administered at doses of 150 mg/kg . The tests included:

- Pentobarbital-Induced Sleep Test : Mice treated with this compound showed a marked decrease in latency time to sleep onset.

- Elevated Plus-Maze Test : Treated groups exhibited increased time spent in open arms, suggesting reduced anxiety.

Cytotoxicity Against Cancer Cell Lines

Research conducted on the cytotoxic effects of this compound demonstrated its potential against several human cancer cell lines. The compound showed IC50 values in the micromolar range, indicating significant cytotoxic activity. This suggests that further exploration into its mechanisms may yield valuable insights for cancer therapeutics .

Antimicrobial Potential

In addition to its anticholinergic properties, studies have highlighted the antimicrobial activity of this compound. Extracts containing this compound exhibited inhibitory effects against various microbial strains, indicating its potential use in developing new antimicrobial agents .

Propriétés

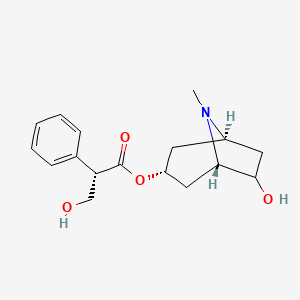

IUPAC Name |

[(1S,3R,5S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13-,14-,15+,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQYWNWRJNXDEG-YFVFXCHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2C[C@H](C[C@H]1C(C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241683 | |

| Record name | 7-Hydroxyhyoscyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949092-65-3 | |

| Record name | 7-Hydroxyhyoscyamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949092653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxyhyoscyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXYHYOSCYAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IK9LA7J3XW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.